Cas no 71482-15-0 (2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone)

2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone is a high-purity organic compound characterized by its unique molecular structure, incorporating biphenyl and phenyl ketone moieties. This compound is primarily utilized in advanced organic synthesis and materials science due to its stability and functional versatility. Its rigid, aromatic framework makes it suitable for applications in optoelectronic materials, liquid crystals, and as a building block for complex molecular architectures. The presence of multiple phenyl groups enhances its thermal and chemical resistance, while the ketone functionality offers reactivity for further derivatization. It is commonly employed in research settings for developing novel polymers and small-molecule intermediates with tailored properties.
2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone structure
71482-15-0 structure
Product name:2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone
CAS No:71482-15-0
MF:C32H24O
MW:424.532368659973
CID:1093299
PubChem ID:72942661

2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone Chemical and Physical Properties

Names and Identifiers

    • 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone
    • 1-phenyl-2,2-bis(4-phenylphenyl)ethanone
    • 71482-15-0
    • Inchi: InChI=1S/C32H24O/c33-32(30-14-8-3-9-15-30)31(28-20-16-26(17-21-28)24-10-4-1-5-11-24)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23,31H
    • InChI Key: OEWVWTIJTCSXCQ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Computed Properties

  • Exact Mass: 424.182715385g/mol
  • Monoisotopic Mass: 424.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 8.1

2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12040266-1g
2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone
71482-15-0 95+%
1g
$545 2024-07-24

Additional information on 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone

Introduction to 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone (CAS No. 71482-15-0)

2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone, also known by its CAS number 71482-15-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique biphenyl and phenyl groups, which confer it with a range of interesting properties and potential applications.

The molecular structure of 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone consists of two biphenyl moieties and a phenyl group attached to a central ketone. This arrangement provides the molecule with high stability and a rigid structure, making it an attractive candidate for various chemical and biological studies. The compound's aromatic nature and the presence of multiple conjugated double bonds contribute to its electronic properties, which are of particular interest in the development of advanced materials and pharmaceuticals.

Recent research has highlighted the potential of 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone in several areas. In the field of materials science, this compound has been explored for its use in organic electronics due to its excellent charge transport properties. Studies have shown that it can be used as a building block for organic semiconductors, which are essential components in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to fine-tune the electronic properties of these materials through molecular design makes 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone a valuable tool for researchers in this domain.

In the realm of pharmaceutical research, 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone has shown promise as a lead compound for drug development. Its rigid structure and aromaticity make it an excellent scaffold for the synthesis of bioactive molecules. Several studies have investigated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, it has been evaluated for its anti-inflammatory properties and its ability to modulate protein-protein interactions. These findings suggest that 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone could serve as a starting point for the development of novel therapeutic agents.

The synthesis of 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone is well-documented in the literature. Common methods involve multi-step reactions that utilize various coupling reactions and functional group transformations. The efficiency and yield of these synthetic routes have been optimized over time, making it feasible to produce this compound on both laboratory and industrial scales. The availability of high-purity 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone is crucial for ensuring consistent results in research applications.

In addition to its potential applications in materials science and pharmaceuticals, 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone has also been studied for its photophysical properties. Its strong absorption in the visible region and efficient fluorescence make it suitable for use in photonic devices and as a fluorescent probe in biological systems. These properties have led to its exploration in areas such as bioimaging and sensing technologies.

The safety profile of 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone is an important consideration for its practical use. While it is generally considered safe under proper handling conditions, standard precautions should be taken when working with this compound to ensure laboratory safety. This includes using appropriate personal protective equipment (PPE) and following established guidelines for chemical storage and disposal.

In conclusion, 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone (CAS No. 71482-15-0) is a versatile compound with a wide range of potential applications in materials science, pharmaceutical research, and photonic technologies. Its unique molecular structure and favorable properties make it an important subject of ongoing research and development efforts. As new insights continue to emerge from scientific investigations, the future prospects for this compound appear promising across multiple disciplines.

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